molecular formula C21H27N5O2 B6419459 2-(2-methoxyphenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1015582-55-4

2-(2-methoxyphenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6419459
CAS No.: 1015582-55-4
M. Wt: 381.5 g/mol
InChI Key: KGIDZGOMYKQXJX-UHFFFAOYSA-N
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Description

The compound 2-(2-methoxyphenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold of interest in medicinal chemistry due to its versatility in targeting enzymes and receptors. Key structural features include:

  • Pyrazolo[1,5-a]pyrimidine core: A fused bicyclic system providing a planar aromatic framework for interactions with biological targets.
  • 2-(2-Methoxyphenyl) substituent: Introduces steric bulk and electron-donating properties via the methoxy group.
  • 5-Methyl group: Enhances hydrophobic interactions and modulates electronic effects.
  • N-[3-(Morpholin-4-yl)propyl] side chain: A morpholine-containing alkyl chain likely improving solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-16-14-20(22-8-5-9-25-10-12-28-13-11-25)26-21(23-16)15-18(24-26)17-6-3-4-7-19(17)27-2/h3-4,6-7,14-15,22H,5,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIDZGOMYKQXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NCCCN3CCOCC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Features and Reported Activities of Analogs
Compound ID 2-Substituent 3-Substituent 5-Substituent N-Substituent Molecular Weight Activity (MIC, μM)* Reference
Target Compound 2-Methoxyphenyl - Methyl 3-(Morpholin-4-yl)propyl ~450 (estimated) Not reported -
3-(4-Chlorophenyl)-2-methyl... - 4-Chlorophenyl tert-Butyl 3-(Morpholin-4-yl)propyl 442.00 Not reported
Compound 32 (Ev1) - 4-Fluorophenyl 4-Fluorophenyl Pyridin-2-ylmethyl 434.40 0.78 (M. tuberculosis)
Compound 47 (Ev9) - 4-Fluorophenyl Phenyl (6-Methylpyridin-2-yl)methyl 409.17 0.39 (M. tuberculosis)
Compound 34 (Ev1) - 4-Fluorophenyl 4-Methoxyphenyl Pyridin-2-ylmethyl 446.40 1.56 (M. tuberculosis)

MIC: Minimum inhibitory concentration against *Mycobacterium tuberculosis.

Key Observations :

  • N-Substituent Impact : Pyridinylmethyl groups (e.g., Compound 47) often correlate with higher potency than morpholinylpropyl chains, possibly due to enhanced target binding . However, morpholine-containing side chains (e.g., Target Compound) may improve metabolic stability and solubility .
  • Aromatic Substitutions : Electron-withdrawing groups (e.g., 4-fluorophenyl at position 3) generally enhance anti-mycobacterial activity compared to electron-donating groups (e.g., 2-methoxyphenyl) .
  • Steric Effects : Bulky substituents like tert-butyl () may reduce activity by hindering target engagement.

Physicochemical and Pharmacokinetic Properties

For example:

  • Compound 32 (Ev1) : logP ~3.5 (estimated), moderate microsomal stability .
  • Target Compound : logP ~2.8 (estimated), with morpholine resisting oxidative metabolism .

Case Study: Anti-Mycobacterial SAR Trends

From and :

  • 5-Substituent : 4-Methoxyphenyl (Compound 34) reduces potency (MIC = 1.56 μM) compared to 4-fluorophenyl (Compound 32, MIC = 0.78 μM), highlighting the importance of electron-withdrawing groups .
  • N-Substituent Optimization : Compound 47’s (6-methylpyridinyl)methyl group achieves MIC = 0.39 μM, suggesting that planar heterocycles enhance target binding .

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